4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine
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Overview
Description
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent functionalization of the ring with various substituents. Common synthetic routes include:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and piperidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, pyridine derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction can lead to the formation of reduced pyrimidine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Another pyrimidine derivative with similar structural features but different functional groups.
2-Bromo-6-methylpyridine: A pyridine derivative with bromine substitution, used in various chemical reactions.
Uniqueness
4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific combination of pyrimidine, piperidine, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H24N4O |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine |
InChI |
InChI=1S/C18H24N4O/c1-13-11-17(4-7-19-13)23-12-16-5-8-22(9-6-16)18-20-14(2)10-15(3)21-18/h4,7,10-11,16H,5-6,8-9,12H2,1-3H3 |
InChI Key |
RFXJOALXVHAKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)COC3=CC(=NC=C3)C)C |
Origin of Product |
United States |
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